molecular formula C10H22ClNO2 B555351 L-Leucine tert-butyl ester hydrochloride CAS No. 2748-02-9

L-Leucine tert-butyl ester hydrochloride

Cat. No. B555351
CAS RN: 2748-02-9
M. Wt: 187,27*36,45 g/mole
InChI Key: RFUWRXIYTQGFGA-QRPNPIFTSA-N
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Description

L-Leucine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl . It is a solid at 20 degrees Celsius .

It is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It also plays a role in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .


Molecular Structure Analysis

The molecular structure of L-Leucine tert-butyl ester hydrochloride is represented by the formula (CH3)2CHCH2CH (NH2)COOC (CH3)3 · HCl .


Chemical Reactions Analysis

L-Leucine tert-butyl ester hydrochloride is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .


Physical And Chemical Properties Analysis

L-Leucine tert-butyl ester hydrochloride is a white to almost white powder or crystal . It has a specific rotation of +18.0 to +21.0 deg (C=2, EtOH) . The melting point of this compound is 167 °C .

Scientific Research Applications

Application in Chemistry

  • Summary of the Application: L-Leucine tert-butyl ester hydrochloride is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It’s also used in the synthesis of chiral copper (II) polymers .
  • Results or Outcomes: The outcome of these procedures is the creation of chiral phosphinooxazoline ligands and chiral copper (II) polymers . These compounds have various applications in chemistry, particularly in catalysis and materials science.

Application in Biochemistry

  • Summary of the Application: L-Leucine tert-butyl ester hydrochloride is a protected form of L-Leucine . L-Leucine is an essential amino acid that induces a sharp decrease in blood glucose levels in individuals with idiopathic familial hypoglycemia .
  • Methods of Application or Experimental Procedures: In biochemistry, L-Leucine tert-butyl ester hydrochloride can be used in experiments involving hypoglycemia. The compound is administered to individuals with idiopathic familial hypoglycemia, and the effects on blood glucose levels are observed .

Safety And Hazards

When handling L-Leucine tert-butyl ester hydrochloride, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950174
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine tert-butyl ester hydrochloride

CAS RN

2748-02-9
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JL Débieux, CG Bochet - Chemical Science, 2012 - pubs.rsc.org
… Thus, Ddz-L-Leu-Dni 1 was irradiated for 12 h in the presence of L-leucine tert-butyl ester hydrochloride and triethylamine at 385 nm, followed by irradiation at 300 nm for 8 h. Addition …
Number of citations: 23 pubs.rsc.org
W Liu, K Yao, W Shangguan, J Yuan - Journal of Materials Chemistry, 2009 - pubs.rsc.org
Novel chiral layered molecular space L-(+)-leucine amidepropylamidephenylsilica (L-(+)-Leu-APAPhS) and D-(−)-alanine amidepropylamidephenylsilica (D-(−)-Ala-APAPhS) were …
Number of citations: 4 pubs.rsc.org
D Schachter, J Buteau - American Journal of Physiology …, 2014 - journals.physiology.org
… l-Leucine ethyl ester hydrochloride; l-leucine tert-butyl ester hydrochloride; l-leucine benzyl ester hydrochloride; trypsin inhibitor type II-S: soybean; collagenase from Clostridium …
Number of citations: 9 journals.physiology.org
K Koga, A Sudo, H Nishida… - Journal of Polymer Science …, 2009 - Wiley Online Library
A new convenient synthesis of N‐carboxyanhydrides (NCAs) of α‐amino acids was achieved by selective cyclization of urethane derivatives of α‐amino acids. The urethanes were …
Number of citations: 33 onlinelibrary.wiley.com
K Sato, Y Egashira, S Ono, S Mochizuki… - Journal of Agricultural …, 2013 - ACS Publications
… Triethylamine (0.31 mL) and Boc-pyroGlu-OH (510 mg) were added to a solution of l-leucine tert-butyl ester hydrochloride (500 mg) in DMF (15 mL) at 0 C. Then, HOBt (600 mg) and …
Number of citations: 72 pubs.acs.org
B Huang, Z Xiao, Y Wang, D Ke, C Zhu, S Zhang… - Journal of Molecular …, 2019 - Elsevier
… L-Leucine tert-butyl ester hydrochloride was covalently linked to the intermediate product V 6 -COOH by amido bond through amidation. It should be mentioned that the organic …
Number of citations: 7 www.sciencedirect.com
DY Maeda, JE Ishmael, TF Murray… - Journal of medicinal …, 2000 - ACS Publications
To develop affinity labels for δ opioid receptors based on peptide antagonists, the Phe 4 residues of N,N-dibenzylleucine enkephalin and N,N-diallyl[Aib 2 ,Aib 3 ]leucine enkephalin (ICI…
Number of citations: 34 pubs.acs.org
H Kwon, H Lim, H Ha, D Choi, SH Son, H Nam… - Bioorganic …, 2020 - Elsevier
… l-leucine tert-butyl ester hydrochloride (114 mg, 0.51 mmol) and triethylamine (0.57 mL, 4.08 mmol) dissolved in DCM (3.0 mL) were added in the reaction mixture and stirred at room …
Number of citations: 8 www.sciencedirect.com
JB Thomas, AM Giddings, RW Wiethe… - Journal of Medicinal …, 2014 - ACS Publications
Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain. To identify novel NTS2 selective analgesics, we …
Number of citations: 35 pubs.acs.org
BW Fox, O Ponomarova, YU Lee, G Zhang, GE Giese… - Nature, 2022 - nature.com
… -tert-butyldiphenylsilylpropionic acid (3-O-TBDPS-propionic acid, 1, 60 mg, 0.191 mmol, 1.0 equiv.) in 3 ml of dichloromethane (DCM) was added l-leucine tert-butyl ester hydrochloride (…
Number of citations: 6 www.nature.com

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